Product packaging for Benzenesulfonyl azide(Cat. No.:CAS No. 938-10-3)

Benzenesulfonyl azide

Cat. No.: B1332189
CAS No.: 938-10-3
M. Wt: 183.19 g/mol
InChI Key: XMRSVLCCIJUKDQ-UHFFFAOYSA-N
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Description

Benzenesulfonyl azide is a useful research compound. Its molecular formula is C6H5N3O2S and its molecular weight is 183.19 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3O2S B1332189 Benzenesulfonyl azide CAS No. 938-10-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-diazobenzenesulfonamide
Source PubChem
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InChI

InChI=1S/C6H5N3O2S/c7-8-9-12(10,11)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRSVLCCIJUKDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50339352
Record name Benzenesulfonyl azide
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Molecular Weight

183.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

938-10-3
Record name Benzenesulfonyl azide
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Historical Trajectory and Foundational Discoveries

The journey of organic azides began over 140 years ago with the synthesis of phenyl azide (B81097) by Peter Griess in 1864. colab.wsnih.gov This pioneering work laid the groundwork for the exploration of this unique class of energy-rich compounds. nih.gov A significant advancement came from Theodor Curtius, who in 1885, discovered the Curtius rearrangement, a thermal decomposition of an acyl azide into an isocyanate. wikipedia.orgwikipedia.orgstudysmarter.co.uk Curtius also made seminal discoveries of diazoacetic acid, hydrazine, and hydrazoic acid. wikipedia.org His work on the rearrangement of acyl azides to isocyanates opened new avenues for the synthesis of primary amines, carbamates, and urea (B33335) derivatives. colab.wswikipedia.org

While the early focus was on acyl azides, the utility of sulfonyl azides, including benzenesulfonyl azide, gained prominence later. A key development in the application of sulfonyl azides was the Regitz diazo transfer reaction. chem-station.comnih.gov This reaction, described by Manfred Regitz, involves the transfer of a diazo group from a sulfonyl azide to an active methylene (B1212753) compound, yielding diazo compounds that are valuable 1,3-dipoles or precursors to metal carbenoids. chem-station.com These carbenoids are subsequently used in important transformations like cyclopropanation and C-H insertion reactions. chem-station.com The development of various sulfonyl azides, such as the less explosive and more easily separable p-acetamidothis compound and methanesulfonyl azide, has enhanced the safety and practicality of diazo transfer reactions. wikipedia.org

General Reactivity Paradigms in Organic Synthesis

Classical and Evolving Synthetic Pathways

The traditional methods for synthesizing benzenesulfonyl azides have been well-established for decades. However, ongoing research continues to refine these pathways for improved safety, efficiency, and substrate scope.

Reaction of Sulfonyl Halides with Azide Sources

The most direct and widely practiced method for the synthesis of benzenesulfonyl azides is the nucleophilic substitution of a benzenesulfonyl halide, typically the chloride, with an azide source. researchgate.netresearchgate.net Sodium azide is the most common azide source used in this transformation. tandfonline.com

The reaction is typically carried out in a variety of solvents, including aqueous acetone, ethanol-water, and methanol-water mixtures. orgsyn.org The choice of solvent is critical as it needs to solubilize both the organic sulfonyl halide and the inorganic azide salt to facilitate the reaction. tandfonline.com Phase-transfer catalysts, such as Aliquat 336, have been employed to improve the efficiency of this biphasic reaction, allowing for easier product isolation. orgsyn.org More recently, polyethylene (B3416737) glycol (PEG-400) has been introduced as an environmentally friendly and efficient reaction medium, providing excellent yields under mild conditions. tandfonline.comtandfonline.com

A general procedure involves stirring the sulfonyl chloride with sodium azide in a suitable solvent at room temperature. tandfonline.com The reaction progress can be monitored by thin-layer chromatography. orgsyn.org Upon completion, the product is typically isolated by extraction and removal of the solvent. tandfonline.com

Table 1: Synthesis of Sulfonyl Azides from Sulfonyl Chlorides

Sulfonyl ChlorideReaction Time (min)Yield (%)Reference
Benzenesulfonyl chloride1095 tandfonline.com
4-Methylbenzenesulfonyl chloride1097 tandfonline.com
4-Methoxybenzenesulfonyl chloride1594 tandfonline.com
4-Nitrobenzenesulfonyl chloride2092 tandfonline.com
2-Nitrobenzenesulfonyl chloride4088 tandfonline.com

Diazotization of Sulfonyl Hydrazides

The diazotization reaction is commonly achieved by treating the sulfonyl hydrazide with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) and a mineral acid, such as hydrochloric acid. chemicalbook.comoup.com This reaction converts the hydrazide group into the azide functionality. chemicalbook.com While effective, this method can be hampered by the availability and preparation of the starting sulfonyl hydrazides. researchgate.netresearchgate.nettandfonline.com

Development of Safer and More Efficient Reagents

A significant focus of modern research has been the development of safer alternatives to traditional sulfonyl azides, which are known to be potentially explosive. organic-chemistry.orgrsc.org This has led to the creation of polymer-supported reagents and innovative "sulfonyl-azide-free" protocols.

Polystyrene-Supported this compound as a Diazo Transfer Reagent

To mitigate the safety risks associated with low molecular weight sulfonyl azides, researchers have developed polystyrene-supported this compound. organic-chemistry.orgnih.govsigmaaldrich.comacs.org This solid-supported reagent offers several advantages:

Enhanced Safety: The polymer-bound azide is thermally more stable and less sensitive to shock and friction compared to its non-supported counterparts. organic-chemistry.org Differential scanning calorimetry (DSC) studies have shown a significantly lower energy release upon decomposition for the polymer-supported version compared to 4-carboxythis compound. acs.org

Ease of Use: The reagent is easy to handle, and the workup procedure is simplified to a mere filtration to remove the polymer support and the sulfonamide byproduct. organic-chemistry.org

High Efficiency: It often provides comparable or even higher yields of diazo compounds in shorter reaction times compared to solution-phase reagents. organic-chemistry.org

This reagent is synthesized in a single step from commercially available materials and has proven to be a valuable tool for diazo transfer reactions in a laboratory setting. organic-chemistry.org

Emerging "Sulfonyl-Azide-Free" Diazo Transfer Protocols

A groundbreaking development in diazo transfer chemistry is the emergence of "sulfonyl-azide-free" (SAFE) protocols. rsc.orgrsc.orgorganic-chemistry.org These methods avoid the pre-synthesis and handling of potentially hazardous sulfonyl azides by generating the diazo transfer reagent in situ. organic-chemistry.org

One such protocol involves the use of a "SAFE cocktail," which is a mixture of sodium azide, potassium carbonate, and m-carboxybenzenesulfonyl chloride in water. organic-chemistry.org This mixture generates the active diazo transfer reagent directly in the reaction vessel. This approach has been successfully applied to a wide range of active methylene compounds, including less reactive monocarbonyl substrates, to produce diazo compounds in moderate to excellent yields (34–98%). organic-chemistry.org The SAFE protocol is particularly amenable to parallel and diversity-oriented synthesis. rsc.orgrsc.org

Influence of Substituents on Synthetic Outcomes

The electronic nature and position of substituents on the benzene (B151609) ring of this compound can significantly influence both its synthesis and its reactivity in subsequent transformations. acs.orgbeilstein-archives.org

During the synthesis of substituted benzenesulfonyl azides from the corresponding sulfonyl chlorides, both electron-donating and electron-withdrawing groups are generally well-tolerated. tandfonline.comtandfonline.com However, the reaction times can be affected. For instance, sulfonyl chlorides with electron-donating groups like methyl and methoxy (B1213986) tend to react faster than those with electron-withdrawing groups like nitro. tandfonline.com Steric hindrance from ortho-substituents can also slow down the reaction rate. tandfonline.comtandfonline.com

In diazo transfer reactions, the electronic properties of the substituents on the this compound can impact the efficiency of the diazo transfer. In the reaction of substituted benzenesulfonyl azides with N,N-diethylaminoprop-1-yne, it was observed that azides with electron-releasing groups led to the formation of triazoles, while those with electron-withdrawing groups yielded α-diazo amidines. wmich.edu

Furthermore, in cycloaddition reactions, such as the reaction with oxabicyclic alkenes, substituents on the this compound play a crucial role in determining the diastereoselectivity of the products. beilstein-archives.org Theoretical studies have shown that the position of the substituent on the benzene ring affects the endo/exo selectivity of the resulting aziridines. beilstein-archives.org Electron-donating groups at the para-position tend to favor the formation of the endo cycloadduct.

A study on the base-mediated coupling of benzenesulfonyl azides with proline revealed that electron-donating substituents on the benzene ring were more favorable for the reaction than electron-withdrawing groups, leading to higher yields of the corresponding sulfonamides. acs.org

Table 2: Effect of Substituents on the Yield of Proline-Derived Benzenesulfonamides

Substituent on this compoundYield (%)Reference
4-CH₃88 acs.org
4-tert-Butyl84 acs.org
4-OCH₃85 acs.org
4-F83 acs.org
4-Cl81 acs.org
4-Br78 acs.org
4-CF₃78 acs.org
3-CH₃78 acs.org
2-CH₃70 acs.org

Mechanistic Investigations of Benzenesulfonyl Azide Reactivity

Pathways of Thermal Decomposition and Photodecomposition

The decomposition of benzenesulfonyl azide (B81097) can be initiated either by heat (thermolysis) or by light (photolysis), with the specific conditions dictating the reaction pathway and the resulting products. Studies combining matrix-isolation IR spectroscopy and quantum chemical calculations have revealed distinct mechanisms for these two modes of activation. rsc.orgresearchgate.netscribd.com

Under flash vacuum pyrolysis conditions at high temperatures (e.g., 800 K), benzenesulfonyl azide decomposes by extruding molecular nitrogen to yield phenylnitrene (PhN) and sulfur dioxide (SO₂) as the exclusive products in the gas phase. rsc.orgresearchgate.net In contrast, photodecomposition under cryogenic conditions proceeds through a more complex, stepwise mechanism. rsc.orgresearchgate.net

ConditionPrimary IntermediatesFinal ProductsReference
Flash Vacuum Pyrolysis (800 K) Benzenesulfonyl nitrene (not observed)Phenylnitrene (PhN), Sulfur Dioxide (SO₂) rsc.orgresearchgate.net
UV Photolysis (2.8 K) Triplet Benzenesulfonyl Nitrene (PhS(O)₂N)N-sulfonyl imine (PhNSO₂), Phenylnitrene (PhN), Didehydroazepine rsc.orgresearchgate.net

Photochemical decomposition, induced by UV laser irradiation (at 193 nm and 266 nm) in inert matrices like solid argon or neon at extremely low temperatures (2.8 K), leads to the extrusion of dinitrogen (N₂) and the formation of a key reactive species: benzenesulfonyl nitrene (PhS(O)₂N). rsc.orgresearchgate.net This nitrene is formed in its triplet ground state. rsc.orgresearchgate.net

This highly reactive triplet nitrene intermediate does not immediately fragment. Instead, upon subsequent irradiation with visible light (380–450 nm), it undergoes a pseudo-Curtius rearrangement to form N-sulfonyl imine (PhNSO₂). rsc.orgresearchgate.net This rearrangement is a characteristic reaction of sulfonyl nitrenes. Further visible light irradiation can cause the fragmentation of the N-sulfonyl imine into SO₂ and phenylnitrene (PhN), which may then undergo ring-expansion. rsc.orgresearchgate.net The Curtius rearrangement, in its classical sense, involves the thermal decomposition of an acyl azide into an isocyanate, proceeding through a nitrene intermediate where a group migrates to an electron-deficient nitrogen atom. nih.gov The rearrangement of the sulfonyl nitrene is analogous to this process.

The question of whether the decomposition of this compound occurs in a single, concerted step or through a multi-step, stepwise pathway has been a subject of significant investigation. For photodecomposition, the experimental observation of the benzenesulfonyl nitrene intermediate provides strong evidence for a stepwise mechanism. rsc.orgresearchgate.net

Quantum chemical calculations, employing methods such as Density Functional Theory (DFT) at the B3LYP/6-311++G(3df,3pd) level and CBS-QB3, lend theoretical support to the preference for a stepwise decomposition pathway. rsc.orgresearchgate.netresearchgate.net These computational models indicate that the process initiated by the loss of N₂ to form the nitrene intermediate is more energetically favorable than a concerted mechanism where bond breaking and rearrangement occur simultaneously. rsc.orgresearchgate.net

Reaction Mechanisms in Cycloaddition Reactions

This compound participates in cycloaddition reactions with unsaturated systems, most notably alkenes, to form nitrogen-containing heterocycles. The reaction with oxabicyclic alkenes to produce aziridines, for instance, has been mechanistically scrutinized, revealing a pathway that favors the formation of a triazoline intermediate over the direct involvement of a free nitrene. nih.govresearchgate.net

When this compound reacts with an alkene, two primary mechanistic pathways are conceivable:

An initial [3+2] cycloaddition of the azide with the alkene to form a five-membered triazoline ring, which subsequently loses N₂. nih.govresearchgate.net

An initial decomposition of the azide to release N₂ and form a benzenesulfonyl nitrene, which then adds across the double bond of the alkene. nih.govresearchgate.net

Computational studies using DFT (M06-2X/6-311G(d,p)) have shown that the [3+2] cycloaddition pathway is significantly favored kinetically. nih.govresearchgate.net The activation barrier for the cycloaddition to form an exo-triazoline intermediate is substantially lower than the barrier for the initial formation of the nitrene species. nih.govresearchgate.net This indicates that the reaction proceeds preferentially through the formation of a triazoline intermediate rather than via a free nitrene. nih.govresearchgate.netbeilstein-archives.org

PathwayActivation Barrier (exo)Rate Constant (exo)ConclusionReference
[3+2] Cycloaddition 10.3 kcal/mol3.86 × 10⁶ s⁻¹Kinetically Favored nih.govresearchgate.net
Initial Nitrene Formation 39.2 kcal/mol8.92 × 10⁻¹² s⁻¹Kinetically Disfavored nih.govresearchgate.netresearchgate.net

Once the triazoline intermediate is formed via the [3+2] cycloaddition, the reaction proceeds with the extrusion of a molecule of dinitrogen to yield the final aziridine (B145994) product. nih.govresearchgate.net The mechanism of this nitrogen extrusion step determines the stereochemical outcome of the reaction. nih.gov

The triazoline can lose N₂ through two different routes:

A direct, albeit high-energy, extrusion to form the aziridine. nih.govresearchgate.net

A lower-energy, stepwise pathway involving a concerted C-C and N-N bond cleavage to form a ring-opened intermediate. This intermediate then undergoes dinitrogen extrusion and subsequent C-N bond formation to yield the aziridine. nih.govresearchgate.net

Calculations indicate that the stepwise route, proceeding through the ring-opened intermediate, is the more favorable pathway for the formation of the thermodynamically preferred endo-aziridine product, consistent with experimental observations. nih.govresearchgate.net

Mechanisms of Nitrogen Transfer Reactions

This compound is a key reagent in nitrogen transfer reactions, where a nitrogen atom (often as part of a sulfonylamido group) is transferred to a substrate. These reactions, which include aziridination and C-H amination, are frequently catalyzed by transition metals. nih.govibs.re.kr

The mechanism of these transformations typically involves the generation of a highly reactive metal-nitrenoid intermediate. nih.govibs.re.kr In a pioneering study, the copper powder-catalyzed decomposition of this compound in cyclohexene (B86901) yielded a mixture of products including the corresponding aziridine, C-H amination products, and benzenesulfonamide (B165840). nih.govibs.re.kr This product distribution is consistent with the intermediacy of a nitrene or a metal-nitrenoid species, though a radical mechanism could also be operative. nih.gov

For more controlled, chelation-assisted C-H amidation reactions catalyzed by metals like rhodium or ruthenium, a well-defined catalytic cycle is proposed:

C-H Activation : The catalyst coordinates to a directing group on the substrate, leading to the cleavage of a C-H bond and the formation of a metallacycle intermediate. ibs.re.kr

Nitrene Insertion : The this compound coordinates to the metal center and extrudes N₂ to form a metal-nitrenoid species. This species then undergoes migratory insertion into the metal-carbon bond of the metallacycle, forming a C-N bond. ibs.re.kr

Product Release : The final amidated product is released, often through protodemetalation, regenerating the active catalyst for the next cycle. ibs.re.kr

In addition to metal catalysis, nitrogen transfer can be achieved through photochemistry. Photosensitized reactions can generate triplet sulfonyl nitrenes that are highly efficient and selective for reactions like alkene aziridination. acs.org Base-mediated reactions with specific substrates, such as proline, can also occur through distinct mechanisms involving intermediates like sulfonic-carboxylic anhydrides, rather than free nitrenes. nih.govacs.org

Sulfonylnitrene Intermediates

The thermal or photochemical decomposition of this compound can lead to the formation of a highly reactive sulfonylnitrene intermediate through the extrusion of molecular nitrogen. researchgate.netscribd.com This intermediate is a focal point in understanding the reactivity of sulfonyl azides.

Formation and Nature of Sulfonylnitrenes: Upon heating or irradiation, this compound can lose a molecule of N₂, generating benzenesulfonylnitrene. researchgate.netresearchgate.net Quantum chemical calculations and matrix-isolation IR spectroscopy have been instrumental in studying these transient species. researchgate.netscribd.com These studies have shown that the decomposition can be a stepwise process, with the nitrene existing in a triplet ground state. researchgate.net The formation of the nitrene intermediate, however, can be in competition with other reaction pathways, such as concerted cycloadditions. beilstein-archives.orgresearchgate.net

Reactions Involving Sulfonylnitrenes: Once formed, the electrophilic sulfonylnitrene can undergo a variety of reactions:

C-H Insertion: Sulfonylnitrenes can insert into C-H bonds, a reaction that has been observed in both aliphatic and aromatic systems. researchgate.netnih.gov For instance, the thermal decomposition of aliphatic and aromatic sulfonyl azides in cyclohexane (B81311) at 175°C under pressure primarily yields C-H insertion products. cdnsciencepub.com

Aziridination of Alkenes: The addition of sulfonylnitrenes to alkenes is a common method for the synthesis of N-sulfonylated aziridines, which are valuable synthetic intermediates. beilstein-archives.orgnih.gov DFT calculations on the reaction of this compound with oxabicyclic alkenes suggest that the pathway involving a nitrene intermediate has a high activation barrier compared to a [3+2] cycloaddition pathway. beilstein-archives.orgresearchgate.net

Rearrangement Reactions: The sulfonylnitrene can undergo a pseudo-Curtius rearrangement to form an N-sulfonyl imine (PhNSO₂). researchgate.netscribd.com This rearrangement has been observed under photolytic conditions in cryogenic matrices. researchgate.net

It is important to note that direct evidence for the involvement of a free sulfonylnitrene is often elusive in solution-phase reactions, as it can be trapped by solvents or other reagents. scribd.comcdnsciencepub.com The decomposition of benzenesulfonyl azides has been shown to have minimal sensitivity to radical inhibitors in some cases, suggesting the involvement of the singlet electrophilic species of the nitrene. researchgate.net

Radical Mechanisms in Carbon-Nitrogen Bond Formation

In addition to pathways involving nitrene intermediates, this compound can participate in radical reactions to form carbon-nitrogen bonds. These methods provide an alternative to traditional nucleophilic substitution or reductive amination reactions.

Azidation of Alkyl Radicals: this compound can serve as an efficient nitrogen source for the azidation of alkyl radicals. organic-chemistry.orgnih.gov This process typically involves the generation of an alkyl radical from a suitable precursor, such as an alkyl iodide or a dithiocarbonate, using a radical initiator like dilauroyl peroxide or AIBN (AzobisIsoButyroNitrile). organic-chemistry.orglibretexts.org The alkyl radical then reacts with this compound to form the corresponding alkyl azide. organic-chemistry.orgnih.gov

Two preparatively useful methods have been described:

Reaction with ethanesulfonyl azide in the presence of dilauroyl peroxide. organic-chemistry.org

Treatment with this compound and hexabutylditin, initiated by light or a radical initiator. organic-chemistry.org

These radical azidation techniques are particularly valuable for the synthesis of secondary and tertiary alkyl azides and can be incorporated into tandem radical cyclization-azidation sequences. organic-chemistry.orgnih.gov The efficiency of azidation for primary alkyl radicals is generally lower due to their higher nucleophilicity. organic-chemistry.org

Mechanism of Radical Azidation: The mechanism involves the attack of the alkyl radical on the terminal nitrogen atom of the sulfonyl azide. This is followed by the expulsion of a sulfonyl radical and the formation of the alkyl azide. The sulfonyl radical can then propagate the radical chain.

Recent advancements have highlighted the resurgence of radical chemistry for C-N bond formation, with photo- and electrochemical methods providing new avenues for generating the necessary radical intermediates under mild conditions. rsc.org

Influence of Solvent and Temperature on Reaction Mechanisms and Diastereoselectivity

The outcome of reactions involving this compound is profoundly influenced by the choice of solvent and the reaction temperature. These parameters can dictate the operative reaction mechanism and, consequently, the stereochemical outcome, particularly in terms of diastereoselectivity.

Solvent Effects: The polarity of the solvent can play a crucial role in the reaction pathway.

In the context of cycloaddition reactions, polar aprotic solvents like DMF can enhance the reactivity of the azide in 1,3-dipolar cycloadditions.

Studies on the reaction of substituted benzenesulfonyl azides with N,N-diethylaminoprop-1-yne have shown that increasing the polarity of the solvent can shift the equilibrium from a triazole intermediate to a diazo compound. wmich.edu

Computational studies on the reaction of this compound with oxabicyclic alkenes have indicated a minimal solvent effect on the nitrene formation pathway, with 1,4-dioxane (B91453) only marginally lowering the activation barrier. beilstein-archives.org

The effect of different solvents (DMSO-d6, CD3OD, and CDCl3) on the chemical shifts in the ¹H-NMR spectrum of a benzenesulfonamide derivative has been investigated, showing a correlation between chemical shifts and solvent dielectric constants. researchcommons.org

Temperature Effects: Temperature is another critical parameter that can influence reaction rates and selectivity.

The thermal decomposition of this compound to form a sulfonylnitrene typically requires elevated temperatures. researchgate.netscribd.com For instance, flash vacuum pyrolysis at 800 K leads to the formation of phenylnitrene and SO₂. researchgate.net

In contrast, photodecomposition can occur at very low temperatures (2.8 K) in cryogenic matrices. researchgate.net

In the reaction of benzenesulfonyl azides with alkynes, elevated temperatures are often required for the thermal Huisgen 1,3-dipolar cycloaddition. organic-chemistry.org

Low temperatures (e.g., -20°C) are sometimes employed to suppress the decomposition of the azide in diazo-transfer reactions.

The equilibrium between a triazole and a diazo compound in the reaction with N,N-diethylaminoprop-1-yne was also found to be temperature-dependent, with higher temperatures favoring the diazo compound. wmich.edu

Diastereoselectivity: The stereochemical outcome of reactions, particularly cycloadditions, is sensitive to both solvent and temperature.

In the [3+2] cycloaddition of this compound with oxabicyclic alkenes, DFT calculations have shown that the formation of the exo triazoline intermediate is kinetically favored over the endo intermediate. beilstein-archives.orgresearchgate.net The subsequent steps leading to the final aziridine products also have different energetic barriers, influencing the final endo/exo product ratio. researchgate.net

The position of substituents on the benzene (B151609) ring of this compound can also affect the endo/exo diastereoselectivity in these cycloaddition reactions. researchgate.net

The interplay of solvent and temperature allows for the fine-tuning of reaction conditions to favor a specific mechanistic pathway and achieve the desired product with high selectivity.

Computational Chemistry Approaches in Benzenesulfonyl Azide Research

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations are pivotal in mapping the potential energy surfaces of reactions involving benzenesulfonyl azide (B81097), allowing for a detailed understanding of reaction mechanisms. These theoretical approaches enable researchers to distinguish between competing pathways and rationalize experimental observations.

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of reactions involving benzenesulfonyl azide. A key application is the elucidation of the reaction pathway for the formation of aziridines from benzenesulfonyl azides and alkenes, such as oxabicyclic alkenes. beilstein-archives.orgnih.gov Two primary competing mechanisms are often considered:

Path A: An initial [3+2] cycloaddition to form a triazoline intermediate, followed by dinitrogen (N₂) extrusion. beilstein-archives.orgnih.gov

Path B: An initial cleavage of the dinitrogen molecule from this compound to form a reactive nitrene intermediate, which then adds to the alkene. beilstein-archives.orgnih.gov

DFT calculations, particularly using the M06-2X functional, have shown that the initial [3+2] cycloaddition pathway is significantly more favorable kinetically. beilstein-archives.orgnih.gov The activation barrier for the initial nitrogen extrusion to form a nitrene is calculated to be very high (around 38.9-39.2 kcal/mol), making this pathway less likely. beilstein-archives.orgnih.gov In contrast, the cycloaddition step has much lower activation barriers. beilstein-archives.org The rate-determining step for the cycloaddition pathway is the subsequent dinitrogen cleavage from the triazoline intermediate. beilstein-archives.orgresearchgate.net

The effect of substituents on the benzene (B151609) ring of this compound has also been studied. Both electron-donating groups (e.g., -OH, -OCH₃) and electron-withdrawing groups (e.g., -F, -Cl, -NO₂) can marginally decrease the activation barriers for the initial cycloaddition and the dinitrogen extrusion from the azide itself. beilstein-archives.org

Table 1: Calculated Activation Energies for the Reaction of this compound with Oxabicyclic Alkene. beilstein-archives.org
Reaction PathwayElementary StepTransition StateActivation Energy (kcal/mol)
Path A: [3+2] CycloadditionInitial Cycloaddition (endo)TS1_EN17.3
Initial Cycloaddition (exo)TS1_EX10.2
Path B: Nitrene FormationInitial N₂ ExtrusionTS338.9
Path A: N₂ Cleavage from TriazolineN₂ Cleavage (from endo-triazoline)TS2_EN32.3
N₂ Cleavage (from exo-triazoline)TS2_EX38.6

Energies computed at the M06-2X/6-311G+(d,p) level of theory in the gas phase at 85 °C. beilstein-archives.org

Computational methods are highly effective in predicting the regio- and diastereoselectivity of reactions involving this compound. beilstein-archives.orgnih.gov In the reaction with oxabicyclic alkenes, DFT calculations of the activation barriers for the formation of endo and exo products can accurately predict the diastereoselectivity. nih.gov

Furthermore, the position of substituents on the this compound ring has been shown to greatly affect the endo/exo diastereoselectivity, a phenomenon that can be rationalized through computational analysis of the transition state energies. beilstein-archives.orgnih.gov For instance, studies have explored how varying substituents on the alkene component influences the activation barriers for the formation of endo and exo cycloadducts when reacting with 4-nitrothis compound.

Table 2: Effect of Alkene Substituents on Activation Barriers (kcal/mol) for Cycloaddition with 4-Nitrothis compound. beilstein-archives.org
Substituent on AlkeneTS1_Endo BarrierTS1_Exo Barrier
H16.89.3
CH₃16.38.9
OH12.04.2
NH₂12.18.4
Br14.410.3
CN14.611.5
NO₂13.711.6

Energies computed at the M06-2X/6-311+G(d,p) level of theory. beilstein-archives.org

Matrix-Isolation Spectroscopy Coupled with Computational Studies

The combination of matrix-isolation spectroscopy with quantum chemical calculations is a powerful strategy for studying the highly reactive intermediates generated from the decomposition of this compound. rsc.orgresearchgate.net In this technique, the azide is trapped in an inert cryogenic matrix (e.g., solid argon or neon at very low temperatures) and then decomposed by heat (flash vacuum pyrolysis) or light (photolysis). rsc.orgresearchgate.net The resulting species are stabilized by the matrix and can be characterized using IR spectroscopy.

Computational calculations are essential for interpreting the experimental IR spectra. rsc.org By calculating the vibrational frequencies of potential intermediates, researchers can assign the observed spectral bands to specific molecular structures. This combined approach has been used to study both the thermal and photodecomposition of this compound. rsc.orgresearchgate.net

Studies have shown that the decomposition mechanism is highly dependent on the conditions. Upon flash vacuum pyrolysis at 800 K, this compound decomposes directly to phenylnitrene (PhN) and sulfur dioxide (SO₂). rsc.org In contrast, UV laser photolysis (193 and 266 nm) in a solid argon matrix favors a stepwise decomposition. The key sulfonyl nitrene intermediate, PhS(O)₂N, is formed first and has been identified by its IR spectrum, supported by DFT calculations (B3LYP and M06-2X). rsc.orgdntb.gov.ua This triplet ground state nitrene can then undergo further reactions upon visible light irradiation. rsc.org

Theoretical Analysis of Intermediates and Transition States

Theoretical analysis provides detailed geometric and energetic information about the transient species that govern the reactivity of this compound. Optimized geometries of transition states, calculated using DFT, reveal the bond-breaking and bond-forming processes during a reaction. beilstein-archives.org

In the reaction with oxabicyclic alkenes, the structures of the transition states for the [3+2] cycloaddition (TS1_EN and TS1_EX), dinitrogen extrusion from the triazoline (TS2_EN and TS2_EX), and initial dinitrogen cleavage from the azide (TS3) have been computationally characterized. beilstein-archives.org

Furthermore, computational studies have been crucial in identifying and characterizing the intermediates formed during the decomposition of this compound. The stepwise photodecomposition in a cryogenic matrix allowed for the direct observation and characterization of the sulfonyl nitrene PhS(O)₂N. rsc.orgdntb.gov.ua Subsequent visible light irradiation of this nitrene leads to a pseudo-Curtius rearrangement, forming N-sulfonyl imine (PhNSO₂), another key intermediate whose identity was confirmed by comparing its experimental IR spectrum with calculated frequencies. rsc.orgdntb.gov.ua Further fragmentation of PhNSO₂ to SO₂ and phenylnitrene also occurs. rsc.org The preference for this stepwise mechanism under photolytic conditions is supported by quantum chemical calculations. rsc.orgresearchgate.net

Benzenesulfonyl Azide As a Precursor in Nitrogen Atom Transfer Reactions

Aziridination of Olefins

The addition of a nitrogen atom across a carbon-carbon double bond to form an aziridine (B145994) ring is a fundamental transformation. Benzenesulfonyl azide (B81097) is a common source of the "NsN" (benzenesulfonylnitrene) fragment for this purpose. The resulting N-sulfonylaziridines are useful synthetic intermediates because the electron-withdrawing sulfonyl group activates the aziridine ring for nucleophilic ring-opening and can also serve as a removable protecting group. nih.gov

The direct reaction of benzenesulfonyl azide with olefins often requires harsh conditions. However, transition metal catalysts can facilitate this nitrogen-atom transfer under milder conditions with greater efficiency and selectivity. Seminal work in the early 1990s demonstrated the potential of copper catalysts for the efficient aziridination of alkenes. nih.gov Since then, a variety of metal catalysts, including those based on copper, ruthenium, and cobalt, have been developed. nih.govelsevierpure.comnih.gov

For instance, copper complexes have been shown to effectively catalyze the aziridination of a range of olefins. The choice of the counter-ion in the copper catalyst, such as chloride versus hexafluorophosphate, can significantly influence the reaction yield, with the latter often providing higher yields across various olefin substrates. nih.gov Ruthenium(salen)(CO) complexes have also been identified as effective catalysts for the enantioselective aziridination of conjugated terminal olefins using p-toluenesulfonyl azide, a close analog of this compound. elsevierpure.com

Table 1: Yields of Aziridination with Different Olefins using Copper Catalysts Data sourced from studies on nitrene transfer reactions. nih.gov

Olefin Catalyst Nitrene Precursor Yield (%)
Styrene (TTM)CuCl PhI=NTs 71
Styrene [(TTM)Cu(NCMe)]PF₆ PhI=NTs >99
1-Hexene (TTM)CuCl PhI=NTs 59
1-Hexene [(TTM)Cu(NCMe)]PF₆ PhI=NTs 75
Cyclohexene (B86901) (TTM)CuCl PhI=NTs 68
Cyclohexene [(TTM)Cu(NCMe)]PF₆ PhI=NTs 92

The mechanism of aziridination using sulfonyl azides has been a subject of detailed investigation. Two primary pathways are often considered: a direct [3+2] cycloaddition of the azide to the olefin to form a triazoline intermediate, which then extrudes dinitrogen, or the initial decomposition of the azide to form a reactive nitrene species that subsequently adds to the double bond. beilstein-archives.org

Computational studies, such as DFT calculations on the reaction of benzenesulfonyl azides with oxabicyclic alkenes, suggest that the [3+2] cycloaddition pathway is often kinetically more favorable than the pathway involving a free nitrene. beilstein-archives.org The initial formation of a nitrene intermediate from this compound involves a high activation barrier. beilstein-archives.org

Alternatively, nitrenes can be generated under milder, non-thermal conditions using photochemistry. Visible-light-mediated energy transfer from a photosensitizer to a sulfonyl azide can generate a triplet nitrene upon expulsion of dinitrogen. nih.gov This triplet nitrene, which has a diradical nature, can then react with unsaturated systems to form aziridines. chemrxiv.org This photochemical approach avoids the high temperatures often required for thermal nitrene generation and is compatible with a wide range of functional groups. nih.gov

A key aspect of aziridination reactions is the control of stereochemistry. In many metal-catalyzed systems, the aziridination of olefins proceeds with a high degree of diastereoselectivity, where the original stereochemistry of the olefin is retained in the aziridine product. This stereospecificity suggests a concerted or very rapid stepwise mechanism where rotation around the former carbon-carbon double bond does not occur.

For example, when (Z)-2-pentene or (E)-β-methylstyrene are subjected to aziridination with copper-based catalysts, the resulting aziridines retain the cis and trans geometry of the starting olefins, respectively. nih.gov This retention of configuration is a strong indicator that radical intermediates with sufficient lifetimes to allow for C-C bond rotation are not significantly involved in these specific catalytic systems. nih.gov

Table 2: Stereochemical Outcome of Copper-Catalyzed Aziridination Data from experiments using (E/Z) olefins to probe reaction mechanisms. nih.gov

Starting Olefin Catalyst Resulting Aziridine Stereochemistry
(Z)-2-Pentene (TTM)CuCl Retained (cis)
(Z)-2-Pentene [(TTM)Cu(NCMe)]PF₆ Retained (cis)
(E)-β-Methylstyrene (TTM)CuCl Retained (trans)
(E)-β-Methylstyrene [(TTM)Cu(NCMe)]PF₆ Retained (trans)

C-H Amination Reactions

Beyond reacting with C=C double bonds, the nitrogen species generated from this compound can also insert into C-H bonds, a process known as C-H amination. This reaction is of great synthetic value as it allows for the direct conversion of ubiquitous but often unreactive C-H bonds into valuable amine functionalities. rsc.org

Transition metal catalysis is crucial for achieving selective C-H amination, particularly for unactivated C-H bonds (e.g., those in alkanes). Catalysts based on cobalt, rhodium, and iridium have been successfully employed for this transformation. nih.govrsc.org Cobalt complexes of porphyrins, for instance, are effective catalysts for the intramolecular C-H amination of arylsulfonyl azides. nih.gov This methodology is applicable to the functionalization of primary, secondary, and tertiary C-H bonds, proceeding under mild, neutral conditions to produce various cyclic sulfonamides (benzosultams) in high yields, with dinitrogen as the only byproduct. nih.gov

The catalytic system can exhibit remarkable regioselectivity. For example, in substrates with multiple C-H bonds, amination often occurs preferentially at the benzylic position. nih.gov This selectivity provides a predictable way to functionalize complex molecules.

Table 3: Enantioselective C-H Amination of Arylsulfonyl Azides Catalyzed by a Co(II) Complex Data adapted from studies on metalloradical C-H amination. nih.gov

Substrate C-H Bond Type Product Yield (%) Enantiomeric Excess (% ee)
2-Ethylthis compound Benzylic 5-Membered benzofused cyclic sulfonamide 92 96
2-Propylthis compound Benzylic 5-Membered benzofused cyclic sulfonamide 90 97
2-Isopropylthis compound Benzylic 5-Membered benzofused cyclic sulfonamide 87 98
2-Benzylthis compound Bis-benzylic 5-Membered benzofused cyclic sulfonamide 65 78

The mechanism of metal-catalyzed C-H amination is often distinct from traditional metallonitrene insertion. Many of these reactions are proposed to proceed through a stepwise radical pathway, a process termed metalloradical catalysis (MRC). nih.govnih.gov

In the case of Co(II)-catalyzed systems, the proposed mechanism involves the following key steps:

Activation: The Co(II) complex activates the arylsulfonyl azide to form a cobalt(III)-aminyl radical intermediate. nih.gov

Hydrogen Atom Abstraction (HAA): This reactive intermediate abstracts a hydrogen atom from a C-H bond of the substrate. nih.gov

Radical Substitution: The resulting carbon-centered radical then combines with the cobalt-amido species to form the C-N bond and regenerate the active catalyst. nih.gov

Evidence for a radical pathway comes from various experiments. For instance, the reaction of this compound with ethers under photochemical conditions is believed to proceed via hydrogen-atom abstraction from the ether by a photolytically generated triplet nitrene, which forms an α-alkoxy radical that continues a chain process. researchgate.net In some base-mediated reactions involving benzenesulfonyl azides, the addition of a radical trap like TEMPO was shown to have little effect on the product yield, suggesting the absence of a free radical pathway in those specific cases and highlighting the diversity of possible mechanisms. acs.org

Sulfimidation Reactions

This compound serves as a key precursor for the generation of a benzenesulfonylnitrene moiety, which can be transferred to a variety of substrates. One of the prominent nitrogen-atom transfer reactions is sulfimidation, the formation of a sulfur-nitrogen double bond via the reaction of a nitrene with a sulfide (B99878) (thioether). This reaction produces N-sulfonylated sulfimides, which are valuable compounds in organic synthesis and medicinal chemistry. While the decomposition of stable azide compounds requires energy, modern catalytic methods enable this transformation under mild conditions with high efficiency and selectivity. nih.govresearchgate.net

Visible-Light-Mediated Sulfimidation

A general and efficient method for the synthesis of N-sulfonyl sulfimimines from sulfides utilizes visible-light-mediated triplet energy transfer to sulfonyl azides. chemrxiv.orgchemrxiv.org This approach overcomes limitations of previous methods that often relied on singlet nitrene intermediates, which could be incompatible with various nucleophilic functional groups. chemrxiv.org The proposed mechanism involves the excitation of a photocatalyst by visible light, followed by energy transfer to the sulfonyl azide. This generates a triplet nitrene, which, due to its diradical nature, reacts with the sulfide substrate through a single electron transfer (SET) process. The subsequent recombination of the resulting radical ion pair affords the final sulfimimine product. chemrxiv.org

Research has demonstrated that iridium-based photocatalysts are particularly effective. The optimization of reaction conditions identified [Ir[dF(Me)ppy]₂(dtbbpy)]PF₆ as a highly efficient catalyst, leading to excellent yields of the desired product. chemrxiv.org Control experiments confirmed that both the photocatalyst and light are essential for the reaction to proceed. chemrxiv.org

The scope of this reaction is broad, accommodating a wide range of functional groups on both the this compound and the sulfide partner. For instance, using thioanisole (B89551) as the model sulfide, unsubstituted this compound provided the corresponding sulfimimine in 83% yield. chemrxiv.org The reaction tolerates both electron-donating and electron-withdrawing groups on the benzene (B151609) ring of the azide. Similarly, various substituents on the S-aryl group of the sulfide are well-tolerated. chemrxiv.org

Table 1. Visible-Light-Mediated Sulfimidation of Thioanisole with Various Sulfonyl Azides chemrxiv.org
EntrySulfonyl Azide (R-SO₂N₃)Yield (%)
1This compound83
24-Methoxythis compound90
34-(Trifluoromethyl)this compound88
44-Cyanothis compound89
54-Bromothis compound86

Reaction Conditions: Thioanisole (0.2 mmol), sulfonyl azide (2 equiv), [Ir[dF(Me)ppy]₂(dtbbpy)]PF₆ (2 mol%), in CH₃CN under N₂ atmosphere, irradiated with a 440 nm LED at room temperature for 15 h.

Enzyme-Catalyzed Sulfimidation

In addition to photocatalysis, biocatalysis offers a green and highly selective alternative for sulfimidation reactions. Engineered variants of cytochrome P450 enzymes have been shown to catalyze the intermolecular imidation of sulfides using aryl sulfonyl azides as the nitrene source. nih.gov This represents the nitrogen-transfer analogue of the well-known enzymatic sulfoxidation reaction. nih.gov

The proposed mechanism for this enzymatic transformation begins with the reduction of the iron(III) heme center of the enzyme. Subsequent addition of the azide substrate is believed to form a formal iron(IV)-nitrenoid intermediate. This reactive species can then be "trapped" by a sulfide substrate present in the active site to form the sulfimide (B8482401) product, releasing dinitrogen in the process. nih.gov

Research using a P411 variant of cytochrome P450BM3 found a strong preference for aryl sulfonyl azides over smaller alkyl sulfonyl azides. The electronic properties of the sulfide substrate also play a crucial role; sulfides bearing electron-donating substituents on the aryl ring were found to be better substrates, giving higher product turnovers. For example, 4-methoxythioanisole (B167831) resulted in significantly higher activity compared to electron-deficient sulfide substrates. nih.gov

Table 2. Enzyme-Catalyzed Sulfimidation with Tosyl Azide and Various Sulfides nih.gov
EntrySulfide SubstrateRelative Activity (Total Turnovers)
14-Methoxythioanisole300
2Thioanisole30
34-Methylthioanisole180
44-Chlorothioanisole45
54-(Trifluoromethyl)thioanisole10

Data represents the total turnovers (TTN) of the enzymatic reaction. Tosyl azide was used as the nitrene source.

Other Catalytic Systems

The development of catalysts for asymmetric nitrene transfer reactions is of significant interest for producing chiral nitrogen-containing molecules. Low-valent transition-metal complexes have been examined as effective catalysts for the decomposition of sulfonyl azides. nih.gov Specifically, custom-designed ruthenium and iridium complexes incorporating salen ligands have been successfully used to catalyze highly enantioselective nitrene transfer reactions, including sulfimidation, from azides under mild conditions. nih.govelsevierpure.com

Cycloaddition Chemistry of Benzenesulfonyl Azide

Huisgen 1,3-Dipolar Cycloaddition (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC)

The Huisgen 1,3-dipolar cycloaddition is a fundamental reaction between a 1,3-dipole (an azide) and a dipolarophile (an alkyne) to yield a five-membered 1,2,3-triazole ring. wikipedia.org While the thermal reaction often requires high temperatures and results in a mixture of regioisomers, the copper(I)-catalyzed variant (CuAAC) proceeds under mild conditions and exhibits remarkable regioselectivity. organic-chemistry.orgwikipedia.org This transformation has become a cornerstone of "click chemistry," a concept that emphasizes reactions with high yields, stereospecificity, and broad applicability. organic-chemistry.orgnih.gov The CuAAC reaction involving benzenesulfonyl azide (B81097) and terminal alkynes reliably produces 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.gov

A key feature of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is its high degree of regioselectivity. organic-chemistry.org Unlike the thermal Huisgen cycloaddition which often yields a mixture of 1,4- and 1,5-disubstituted triazoles, the copper-catalyzed process almost exclusively affords the 1,4-disubstituted regioisomer. organic-chemistry.orgwikipedia.org This selectivity is a direct consequence of the reaction mechanism, which is distinct from a concerted pericyclic process. organic-chemistry.orgwikipedia.org

In the context of benzenesulfonyl azide, its reaction with a variety of terminal alkynes under Cu(I) catalysis provides a direct route to N-sulfonylated 1,4-disubstituted 1,2,3-triazoles. Research has demonstrated that aryl acetylenes, including those with both electron-rich (e.g., methyl, methoxy) and electron-deficient (e.g., fluoro, bromo) substituents, react efficiently with sulfonyl azides like tosyl azide to produce the corresponding 1,4-disubstituted triazoles in excellent yields. nih.gov The reaction's scope is broad, tolerating a wide array of functional groups on both the alkyne and the sulfonyl azide. organic-chemistry.orgnih.gov For instance, sulfonyl azides featuring different aryl substituents have been successfully employed in cycloadditions with phenylacetylene. nih.gov

The table below illustrates the versatility of the CuAAC reaction with various sulfonyl azides and terminal alkynes.

Sulfonyl AzideAlkyneCatalyst SystemSolventYield (%)Reference
Tosyl azidePhenylacetyleneCuI / Prolinamide LigandWater94 nih.gov
Tosyl azide4-MethoxyphenylacetyleneCuI / Prolinamide LigandWater92 nih.gov
Tosyl azide4-BromophenylacetyleneCuI / Prolinamide LigandWater91 nih.gov
4-Iodothis compoundPhenylacetyleneCuI / Prolinamide LigandWater88 nih.gov
Naphthalene-2-sulfonyl azidePhenylacetyleneCuI / Prolinamide LigandWater85 nih.gov

The use of this compound in CuAAC reactions in aqueous media has been successfully demonstrated. nih.gov A method utilizing a prolinamide ligand with a Cu(I) catalyst enables the selective synthesis of N-sulfonyltriazoles in water, showcasing a process that is mild and tolerant to air and moisture. nih.gov The use of sustainable solvents like water, glycerol, or deep eutectic solvents (DESs) can also facilitate catalyst recycling, further enhancing the green credentials of the process. nih.govchemrxiv.org The development of protocols in such media is crucial for creating more environmentally benign synthetic routes to valuable triazole compounds. beilstein-journals.orgchemrxiv.org

The mechanism of the CuAAC is fundamentally different from the concerted [3+2] cycloaddition pathway of the thermal Huisgen reaction. organic-chemistry.orgwikipedia.org The catalytic cycle is initiated by the formation of a copper(I) acetylide intermediate from the terminal alkyne. wikipedia.orgresearchgate.net This step is crucial and significantly lowers the pKa of the alkyne's terminal proton. wikipedia.org

Computational and experimental studies suggest a mechanism involving two copper atoms in the transition state. wikipedia.orgbeilstein-journals.org The process is believed to proceed through the formation of a six-membered copper metallacycle. organic-chemistry.org One copper atom binds to the acetylide, while a second copper atom activates the azide by coordinating to its nitrogen atoms. organic-chemistry.orgwikipedia.org This dinuclear intermediate then undergoes cyclization and subsequent ring contraction to a triazolyl-copper derivative. organic-chemistry.org The final step is protonolysis, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the copper(I) catalyst. organic-chemistry.org

When sulfonyl azides are used, the strong electron-withdrawing nature of the sulfonyl group destabilizes the 5-cuprated triazole intermediate. nih.gov This destabilization can sometimes lead to alternative reaction pathways, such as ring-chain isomerization to form a diazoimine, which can then decompose to a ketenimine. nih.gov However, specific ligand systems, such as prolinamide, can inhibit the cleavage of the N1–N2 bond in the intermediate, thereby selectively generating the desired N-sulfonyltriazole product. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal reaction that occurs without the need for a metal catalyst. magtech.com.cn The driving force for this reaction is the high ring strain of a cyclic alkyne, typically a cyclooctyne (B158145) derivative. magtech.com.cn The release of this strain enthalpy upon cycloaddition to an azide significantly lowers the activation energy, allowing the reaction to proceed rapidly at ambient temperatures. nih.gov

SPAAC is highly valued in chemical biology and materials science for its ability to label molecules in complex biological environments where the toxicity of a copper catalyst would be a concern. nih.govnih.gov The reaction is fast, highly selective, and bioorthogonal, meaning the reacting functional groups (azide and strained alkyne) are inert to most biological molecules. magtech.com.cn While specific examples detailing the kinetics of this compound in SPAAC are less common in introductory literature than those of alkyl or aryl azides, the fundamental principles apply. The reactivity is primarily dictated by the high energy of the strained alkyne. magtech.com.cn Density functional theory (DFT) calculations have shown that the rapid rate of SPAAC is due to the lower energy required to distort the alkyne and the 1,3-dipole into the transition-state geometry. nih.gov The reaction provides a metal-free alternative to CuAAC for the synthesis of triazoles from azides, including this compound.

Reactions with Electron-Rich Alkynes and Enaminones

This compound exhibits distinct reactivity with electron-rich π-systems like electron-rich alkynes and enaminones. These reactions can lead to the expected triazole products or, under certain conditions, to rearranged products like diazo amidines, showcasing the versatile reactivity of the sulfonyl azide.

The reaction of sulfonyl azides with electron-rich alkynes, such as 3-methoxyprop-1-yne and ethoxyethyne, has been shown to be a suitable method for obtaining triazole products in good yields under CuAAC conditions. nih.gov

Reactions with enaminones, which possess a nucleophilic enamine character, provide a pathway to highly substituted triazoles. A regioselective synthesis of 1,4,5-trisubstituted-1,2,3-triazoles has been reported from the reaction of aryl azides with enaminones. nih.gov In a related transformation, the reaction of N,N-dimethylenaminones with tosyl azide in water yields 4-acyl-NH-1,2,3-triazoles. researchgate.net

However, the reaction between sulfonyl azides and enaminones does not always lead to triazoles. The strong electron-withdrawing nature of the sulfonyl group can promote alternative reaction pathways. Instead of cycloaddition, a reaction between enaminoesters and sulfonyl azides in water can lead to the synthesis of amidines. researchgate.net This outcome is thought to arise from an initial intermediate that undergoes rearrangement and loss of dinitrogen, a pathway that competes with cyclization. nih.gov This dual reactivity highlights the influence of both the substrate and reaction conditions on the final product distribution when this compound reacts with electron-rich partners.

Tautomerism Studies in Adducts

The cycloaddition of this compound with various unsaturated compounds, particularly alkenes and enamines, leads to the formation of five-membered heterocyclic rings known as triazolines. These adducts, specifically the 1-benzenesulfonyl-1,2,3-triazolines, can exhibit interesting tautomeric behavior. Tautomerism in these systems is primarily observed as ring-chain tautomerism, where the cyclic triazoline structure exists in equilibrium with an open-chain α-diazoimine form.

The position of this equilibrium is influenced by several factors, including the nature of the substituents on the triazoline ring, the solvent, and the temperature. The electron-withdrawing nature of the benzenesulfonyl group on the N1 position of the triazoline ring plays a crucial role in weakening the N1-N2 bond. This facilitates the ring-opening to the diazoimine tautomer. nih.gov

Detailed research has shown that the stability of the initial Δ²-1,2,3-triazoline adducts is highly dependent on the substitution pattern of the alkene reactant. rsc.org For instance, the reaction of this compound with enamines often leads to unstable triazoline intermediates. These intermediates can readily undergo tautomerization and subsequent elimination of nitrogen gas to form enamidines, or they can rearrange through different pathways. The reversibility of the cycloaddition of azides with enamines has been noted, which can influence the isolation of specific tautomeric forms. researchgate.net

Spectroscopic studies, particularly NMR, are instrumental in studying these tautomeric equilibria. The presence of both the cyclic triazoline and the open-chain diazoimine can be detected and quantified by observing the characteristic signals for each isomer.

Below is a table summarizing the observed tautomeric forms in the adducts of sulfonyl azides.

ReactantsAdduct TypeTautomeric Forms ObservedInfluencing Factors
Sulfonyl azide + Alkene1-Sulfonyl-1,2,3-triazolineRing-chain (Triazoline ⇌ Diazoimine)Substituents, Solvent, Temperature
Sulfonyl azide + Enamine1-Sulfonyl-1,2,3-triazolineUnstable, leads to further productsInherent instability of the adduct

Other Cycloaddition Reactions (e.g., Hetero Diels-Alder)

Beyond the well-known [3+2] cycloaddition, this compound and its derivatives can participate in other modes of cycloaddition, such as the hetero-Diels-Alder reaction. In this type of reaction, a compound containing a heteroatom acts as either the diene or the dienophile.

N-Sulfonyl-1-aza-1,3-butadienes, which can be considered as structural analogs of intermediates in some reactions of sulfonyl azides, are known to undergo hetero-Diels-Alder reactions. The introduction of an electron-withdrawing sulfonyl group on the nitrogen atom of the 1-aza-1,3-butadiene enhances its electron-deficient character. This makes it a suitable diene for inverse electron demand Diels-Alder reactions with electron-rich dienophiles like enol ethers. nih.govnih.gov

These reactions are highly regioselective and stereoselective, leading to the formation of six-membered heterocyclic rings. The bulky N-sulfonyl group not only activates the diene system but also can stabilize the resulting cycloadduct. nih.gov

The general scheme for a hetero-Diels-Alder reaction involving an N-sulfonyl-1-aza-1,3-butadiene is as follows:

Scheme 1: Hetero-Diels-Alder Reaction of an N-Sulfonyl-1-aza-1,3-butadiene

The following table provides examples of hetero-Diels-Alder reactions with N-sulfonylated azadienes, illustrating the scope and efficiency of this methodology.

DieneDienophileProductYield (%)Diastereoselectivity
N-Benzenesulfonyl-1-aza-1,3-butadieneEthyl vinyl ether2-Benzenesulfonyl-4-ethoxy-3,4-dihydro-2H-pyranHighHigh
N-Tosyl-1-aza-1,3-butadiene2-Methoxypropene2-Tosyl-4-methoxy-4-methyl-3,4-dihydro-2H-pyranGoodHigh

These reactions demonstrate the versatility of sulfonyl-activated nitrogen-containing systems in constructing complex heterocyclic frameworks through cycloaddition pathways other than the typical [3+2] cycloaddition of the azide group.

Benzenesulfonyl Azide in Diazo Transfer Reactions

Mechanistic Understanding of Diazo Transfer

The diazo transfer reaction is a cornerstone of organic synthesis for converting primary amines to azides and active methylene (B1212753) compounds to diazo compounds. Mechanistic studies, particularly those employing ¹⁵N NMR labeling, have provided significant insights into this process.

The established mechanism involves the nucleophilic attack of a substrate, such as an amine or a carbanion from an active methylene compound, on the terminal nitrogen atom of the sulfonyl azide (B81097). This initial attack leads to the formation of a triazene (B1217601) intermediate in the case of amines, or a related adduct with methylene compounds. This intermediate is unstable and subsequently decomposes, transferring the two terminal nitrogen atoms from the sulfonyl azide to the substrate to form the new azide or diazo compound.

Studies using reagents like imidazole-1-sulfonyl azide have unambiguously confirmed that the two terminal nitrogens of the azide group are transferred during the reaction, with the nitrogen atom of the original amine being retained in the sulfonamide byproduct. This transfer maintains the stereochemistry of the starting material, which is a significant advantage over other azidation methods that might lead to elimination products or unpredictable stereochemistry.

For instance, when ¹⁵N-labeled o-nitrobenzenesulfonyl azide (o-NsN₃) reacts with primary amines, it can produce a mixture of β- and γ-¹⁵N-labeled azide isotopomers, which has helped in proposing a detailed mechanism for the formation of these mixtures. Similarly, mechanistic investigations with imidazole-1-sulfonyl azide hydrogen sulfate (B86663) have confirmed that the reaction with primary sulfonamides proceeds via this diazo transfer pathway, highlighting the nucleophilic attack at the terminal azide nitrogen.

Application in α-Diazocarbonyl Compound Synthesis

A primary application of this compound and its derivatives is the synthesis of α-diazocarbonyl compounds from substrates with activated methylene groups, such as β-ketoesters and β-diketones. This reaction, often called the Regitz Diazo Transfer, is a reliable method for introducing the diazo functional group.

α-Diazocarbonyl compounds, including α-diazo esters and α-diazo ketones, are highly versatile synthetic intermediates. They serve as precursors to reactive species like carbenes and carbenoids under thermal, photochemical, or metal-catalyzed conditions. These intermediates are crucial for a variety of significant organic transformations:

Cyclopropanation: The reaction of diazo compounds with olefins to form cyclopropane (B1198618) rings.

Wolff Rearrangement: A reaction that converts α-diazoketones into ketenes, which can then be trapped by nucleophiles to form carboxylic acid derivatives.

X-H Insertion Reactions: The insertion of a carbene into a carbon-hydrogen or heteroatom-hydrogen bond is a powerful tool for C-H functionalization.

The choice of the diazo transfer reagent can be critical. For example, p-acetamidothis compound (p-ABSA) has been effectively used to synthesize α-diazoketones, which are key intermediates in the synthesis of complex natural products. The sulfonamide byproduct generated in these reactions is often easily separated, simplifying the purification of the desired diazo product.

Development of Improved Diazo Transfer Reagents

While foundational reagents like p-toluenesulfonyl azide (TsN₃) have been widely used, concerns over their thermal instability and potential for explosive decomposition have driven the development of safer and more efficient alternatives based on the this compound scaffold. These newer reagents often offer improved safety profiles, better reactivity, and easier product purification.

Key advancements in diazo transfer reagents include:

p-Acetamidothis compound (p-ABSA): This reagent is considered a practical, cost-effective, and safer alternative to tosyl azide. It has demonstrated broad applicability in synthesizing various diazo compounds.

o-Nitrothis compound (o-NBSA): Noted for being a more efficient diazo-transfer reagent than its meta and para isomers, o-NBSA has been developed as a stable and better alternative to the highly reactive trifluoromethanesulfonyl azide (TfN₃), especially for preparing ¹⁵N-labeled azides.

Imidazole-1-sulfonyl Azide Hydrogen Sulfate: This reagent offers significant advantages in terms of impact stability, cost, and ease of handling. It is particularly valuable for converting primary amines to azides and is more stable than its parent compound or HCl salt.

Polymer-Supported this compound: Attaching the this compound moiety to a polystyrene support significantly improves safety by reducing the risk of explosive decomposition. Though potentially more expensive, this solid-phase reagent simplifies reaction work-up, as the sulfonamide byproduct remains bound to the polymer and can be removed by simple filtration.

4-Dodecylthis compound: This reagent is recognized as one of the safest arenesulfonyl azides used in diazo-transfer processes. Its reduced shock sensitivity and lower heat of decomposition make it a much safer option compared to traditional sulfonyl azides like TsN₃.

The development of these improved reagents has made diazo transfer reactions more accessible and safer for both laboratory-scale and potentially larger-scale industrial applications.

Below is a comparative overview of several this compound-based diazo transfer reagents:

Reagent NameKey Advantages
p-Acetamidothis compound (p-ABSA)Practical, cost-effective, safer alternative to TsN₃.
o-Nitrothis compound (o-NBSA)More efficient than m- and p-isomers; stable alternative to TfN₃.
Imidazole-1-sulfonyl Azide Hydrogen SulfateHigh impact stability, cost-effective, easy to handle.
Polystyrene-Supported this compoundImproved safety, simplified purification via filtration.
4-Dodecylthis compoundSignificantly reduced shock sensitivity and explosion hazard.

Catalytic Strategies Involving Benzenesulfonyl Azide

Transition Metal Catalysis

Transition metals have proven to be highly effective in catalyzing reactions involving benzenesulfonyl azide (B81097), primarily through the in situ generation of reactive nitrene intermediates. These metals mediate the transfer of the "PhSO₂N" group to a wide range of substrates.

Copper catalysts are widely utilized in transformations involving benzenesulfonyl azide, facilitating reactions such as aziridination and cycloadditions. Early work demonstrated that copper powder can promote the decomposition of this compound in cyclohexene (B86901), leading to the corresponding aziridine (B145994), as well as C-H amination products and benzenesulfonamide (B165840). nih.gov This product distribution is indicative of a nitrene or metal-nitrenoid intermediate. nih.gov

A prominent application of copper catalysis is the azide-alkyne cycloaddition (CuAAC), which can be used to synthesize N-sulfonyl-1,2,3-triazoles. elsevierpure.comnih.gov By carefully controlling the reaction conditions, such as performing the reaction at 0°C in chloroform (B151607) with 2,6-lutidine and copper iodide (CuI) as the catalyst, the formation of ketenimine byproducts can be suppressed, leading to good to excellent yields of the desired N-sulfonyltriazoles. elsevierpure.com The reaction is believed to proceed through a cuprated triazole intermediate that can isomerize, lose dinitrogen, and form an N-sulfonyl ketenimine, highlighting the importance of reaction control. nih.gov

Dual-catalytic systems employing both copper and a photocatalyst have also been developed. For instance, a combination of an iridium-based photosensitizer and a copper catalyst can be used for the coupling of phenylsulfinic acid derivatives and aryl azides to produce sulfonamides under mild, redox-neutral conditions. researchgate.net

Table 1: Examples of Copper-Catalyzed Reactions with this compound

Reaction TypeCatalyst SystemSubstratesProductRef.
Aziridination/AminationCopper powderThis compound, CyclohexeneN-Benzenesulfonyl aziridine, C-H amination products nih.gov
Azide-Alkyne CycloadditionCuI, 2,6-lutidineThis compound, Terminal alkynes1-(N-Benzenesulfonyl)-1,2,3-triazoles elsevierpure.com
S(O)₂–N CouplingIr(ppy)₃, CuCN, Visible lightPhenylsulfinic acid derivatives, Aryl azidesBenzenesulfinamides researchgate.net

Palladium catalysts have been employed for the cross-coupling of this compound with various partners. An efficient method for the synthesis of unsymmetrical carbodiimides involves the palladium-catalyzed cross-coupling of azides, including aryl, benzyl, and alkyl azides, with isocyanides. rsc.org This reaction demonstrates broad substrate scope and provides excellent yields. rsc.org

Furthermore, palladium catalysis is effective in the cross-coupling of N-benzenesulfonyl-3,4-dibromopyrrole, showcasing its utility in the synthesis of complex heterocyclic structures. dntb.gov.ua Another application involves the palladium-catalyzed carbonylation of sulfonyl azides to generate sulfonyl isocyanates in situ. These intermediates can then be trapped by alcohols or amines to afford a wide range of sulfonyl carbamates and sulfonyl ureas. acs.org

Rhodium catalysts are particularly effective in directing C-H amidation and amination reactions using this compound as the nitrogen source. nih.govorgsyn.orgrsc.org A cationic rhodium(III) complex, [Cp*Rh(III)]²⁺, can catalyze the direct C-H amination of arenes containing a chelating group without the need for an external oxidant. orgsyn.org Mechanistic studies suggest that the reaction proceeds through a rate-limiting rhodium-mediated C-H bond activation, followed by insertion of the azide into the resulting rhodacycle intermediate. orgsyn.org

This methodology has been applied to the direct ortho-amidation of azobenzenes, providing a route to sterically hindered aromatic azo compounds with high functional group tolerance and regioselectivity. nih.gov Similarly, the rhodium-catalyzed C-2 amidation of indoles with sulfonyl azides proceeds with high regioselectivity and yields, offering a robust and reliable method that is compatible with air and water. rsc.org

The key reactive species in many of these transition metal-catalyzed reactions is a metal-nitrenoid intermediate. The formation and reactivity of this intermediate are influenced by the choice of metal, its oxidation state, and the coordinating ligands. While azides are effective nitrene precursors, other reagents like iminoiodinanes (e.g., PhI=NTs) have been shown to be more efficient in some copper-catalyzed aziridination reactions. nih.gov

Ligand effects can play a crucial role in determining the chemoselectivity of the reaction. For instance, in silver-catalyzed nitrene transfer reactions, altering the silver-to-ligand ratio can switch the selectivity between C-H amination and aziridination. researchgate.net Similarly, the steric and electronic properties of the ligands attached to the metal center can influence the stability and reactivity of the metal-nitrenoid, thereby controlling the outcome of the catalytic transformation.

Organocatalysis and Base-Mediated Reactions

In addition to metal-based catalysts, organic bases can also mediate reactions involving this compound. A notable example is the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a strong, non-nucleophilic base, to promote the coupling of benzenesulfonyl azides with proline. nih.govresearchgate.netnih.gov This reaction results in the N-sulfonylation of the proline nitrogen. nih.govresearchgate.netnih.gov

Interestingly, in a one-pot tandem protocol, DBU can facilitate both the N-sulfonylation and the subsequent esterification of the proline carboxylic acid using 1,2-dichloroethane (B1671644) (DCE) as both the solvent and a reactant. nih.govresearchgate.netnih.gov This process provides a novel and environmentally friendly route to proline-derived benzenesulfonamides. nih.govresearchgate.net The reaction is driven to completion by the strong basicity of DBU. nih.govnih.gov

Table 2: Base-Mediated Reaction of this compound with Proline

BaseReactantsSolvent/ReagentProductRef.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)This compound, Proline1,2-Dichloroethane (DCE)Proline-derived benzenesulfonamides nih.govresearchgate.netnih.gov

Photocatalytic Nitrene Generation and Reactivity

Photocatalysis offers a mild and efficient method for generating nitrene intermediates from this compound under visible light irradiation. Organic dyes can act as photosensitizers, absorbing light and transferring energy to the sulfonyl azide to generate a triplet nitrene. acs.orgnih.gov The electronic properties of the this compound substituent can be "matched" to the triplet excited-state energy of the photosensitizer to prevent catalyst deactivation and improve reaction yields. acs.orgnih.gov This approach has been successfully applied to the chemo-, regio-, and diastereoselective aziridination of unactivated alkenes. acs.orgnih.gov

An alternative photocatalytic pathway involves the reductive activation of sulfonyl azides to form nitrene radical anions. scilit.comnih.gov This species is less reactive in competing side reactions, such as hydrogen-atom transfer, compared to the corresponding triplet nitrene, allowing for greater functional group compatibility. nih.gov Mechanistic studies indicate that these electrophilic nitrene radical anions are effective for the intermolecular aziridination of alkenes. scilit.comnih.gov

Visible-light-mediated energy transfer to sulfonyl azides can also be used to generate triplet nitrenes that react with sulfides to form N-sulfonyl sulfilimines. chemrxiv.org This method uncovers the often-overlooked reactivity of triplet nitrenes with sulfides and proceeds through a single-electron transfer (SET) mechanism, which allows for remarkable functional group tolerance and even compatibility with aqueous media. chemrxiv.org

Table 3: Photocatalytic Reactions Involving this compound

Catalytic SystemProposed IntermediateReactionSubstratesProductRef.
Organic Dye PhotosensitizerTriplet NitreneAziridinationThis compound, AlkenesN-Sulfonyl aziridines acs.orgnih.gov
Photoredox CatalystNitrene Radical AnionAziridinationThis compound, AlkenesN-Sulfonyl aziridines scilit.comnih.gov
Visible Light PhotosensitizerTriplet Nitrene (via SET)SulfimidationThis compound, SulfidesN-Sulfonyl sulfilimines chemrxiv.org

Role in Polymerization Initiation

While not a conventional polymerization initiator in the sense of starting chain growth from monomers, this compound and its derivatives are employed in a crucial role that initiates a significant transformation in polymer architecture: intramolecular crosslinking. This process is fundamental to the creation of single-chain nanoparticles (SCNPs), where a linear polymer chain is collapsed into a compact, nanoparticle structure.

The strategy involves synthesizing linear copolymers that incorporate sulfonyl azide functional groups. Upon heating, these sulfonyl azide moieties undergo thermal decomposition, losing nitrogen gas (N₂) to form a highly reactive intermediate known as a nitrene. This nitrene species is exceptionally reactive and can readily insert into carbon-hydrogen (C-H) bonds along the polymer backbone.

When this reaction is conducted in a dilute solution, it favors intramolecular reactions over intermolecular ones. Consequently, the nitrene predominantly reacts with C-H bonds within the same polymer chain it is attached to. This action creates numerous cross-links within a single polymer chain, causing the linear structure to collapse into a globular nanoparticle. This method provides a powerful tool for controlling polymer morphology on a nanoscale. The diameter of the resulting nanoparticles can be precisely controlled by adjusting two key parameters: the initial molecular weight of the linear polymer and the concentration of sulfonyl azide groups incorporated into it. researchgate.net

Research has demonstrated the successful application of this technique using poly(styrene) and poly(alkyl methacrylate)-based polymers functionalized with sulfonyl azide groups. The thermal induction for the crosslinking process typically requires temperatures in the range of 190-200 °C. researchgate.net This approach offers distinct advantages over other thermal crosslinking methods, such as those using benzocyclobutene (BCB), by operating at lower temperatures and leveraging the high reactivity of the nitrene intermediate. researchgate.net

The data below summarizes the key aspects of this process for creating polymeric nanoparticles.

Polymer BackboneFunctional GroupActivation MethodReaction Temperature (°C)OutcomeControllable Parameters
Poly(styrene)Sulfonyl AzideThermal190-200Intramolecular CrosslinkingMolecular Weight, Sulfonyl Azide Content
Poly(alkyl methacrylate)Sulfonyl AzideThermal190-200Formation of NanoparticlesNanoparticle Diameter

Applications in Complex Molecule Synthesis and Functionalization

Synthesis of Nitrogen-Containing Heterocycles

Benzenesulfonyl azide (B81097) is a key reagent for synthesizing a variety of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and biologically active compounds. Its reactions are particularly notable for the formation of three- and five-membered rings, such as aziridines and triazoles.

Aziridines from Alkenes: The reaction of benzenesulfonyl azide with alkenes, particularly strained bicyclic alkenes, is a well-established method for aziridination. The reaction typically proceeds through a [3+2] cycloaddition to form an unstable triazoline intermediate, which then undergoes dinitrogen extrusion to yield the corresponding N-benzenesulfonyl aziridine (B145994). For instance, this compound reacts efficiently with bicyclo[2.2.1]-2-heptene at room temperature to give the exo-aziridine product in excellent yield. researchgate.net This transformation has been applied to various norbornene derivatives, including those with endo- and exo-anhydride functionalities, consistently producing the corresponding aziridines. researchgate.net The stereochemistry of the resulting aziridine is typically exo, in accordance with the Alder rule for cycloadditions. researchgate.net

Triazoles via "Click Chemistry": this compound can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form 1,2,3-triazoles. This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it a powerful tool for synthesizing complex heterocyclic systems. nih.govmdpi.com While this compound itself is less commonly used in this context than alkyl or aryl azides, the principle remains applicable for creating N-sulfonylated triazoles. The resulting triazole ring is a stable aromatic system that can act as a rigid linker or a pharmacophore in medicinal chemistry. nih.gov Intramolecular versions of this reaction, where the azide and alkyne are present in the same molecule, provide a regioselective route to fused triazole heterocycles, often without the need for a metal catalyst. nih.govkuleuven.be

Heterocycle TypeReactantsKey FeaturesProduct Example
AziridineThis compound + Bicyclo[2.2.1]-2-heptene[3+2] cycloaddition followed by N2 extrusion; High stereoselectivity (exo). researchgate.net8-Aza-N-benzenesulfonamidotricyclo[3.2.1.02,4]octane researchgate.net
Aziridinep-Toluenesulfonyl azide + Bicyclo[2.2.1]hept-5-ene-2,3-dicarboximideForms arylsulfonylaziridine derivatives. researchgate.netSubstituted arylsulfonylaziridine
1,2,3-TriazoleThis compound + Terminal AlkyneCopper(I)-catalyzed [3+2] cycloaddition (CuAAC); High efficiency and regioselectivity. nih.govmdpi.com1-Benzenesulfonyl-4-substituted-1H-1,2,3-triazole
Fused TriazoleSubstrate with both azide and alkyne moietiesIntramolecular azide-alkyne cycloaddition (IAAC); often proceeds without a metal catalyst. nih.govkuleuven.beTriazolo-fused heterocycles (e.g., triazolooxazines) rsc.org
Table 1: Synthesis of Nitrogen-Containing Heterocycles using this compound.

Construction of Carbon-Nitrogen Bonds

The formation of carbon-nitrogen (C-N) bonds is fundamental to the synthesis of countless organic molecules. This compound serves as an effective nitrogen source in transition-metal-catalyzed reactions that directly functionalize C-H bonds, offering a more atom-economical alternative to traditional cross-coupling methods.

Rhodium(III) and Iridium(III) catalysts have been successfully employed for the direct C-H amination of arenes using organic azides, including sulfonyl azides, as the nitrogen source. ibs.re.krresearchgate.net These reactions typically involve a chelation-assisted C-H activation step, where a directing group on the aromatic substrate coordinates to the metal center, guiding the C-N bond formation to the ortho position. The organic azide acts as both the amino source and an internal oxidant, releasing dinitrogen gas as the sole byproduct. ibs.re.kr This methodology has been applied to a range of substrates, including benzamides and other arenes with suitable directing groups, reacting with various sulfonyl azides to produce N-sulfonylated anilines. researchgate.net

Recent advancements have extended this strategy to the more challenging amination of C(sp³)-H bonds. Engineered enzymes, such as myoglobin (B1173299) and cytochrome P450, have been shown to catalyze the intramolecular C(sp³)-H amination of arylsulfonyl azides. nih.govresearchgate.net In these biocatalytic systems, the heme cofactor activates the sulfonyl azide to form a reactive iron-nitrenoid intermediate, which then inserts into an aliphatic C-H bond to form cyclic sulfonamides (sultams). nih.gov This approach offers a green and highly selective method for C-N bond formation at unactivated carbon centers.

Reaction TypeSubstrateCatalyst/ReagentKey FeaturesProduct Type
ortho-C-H AmidationBenzenesulfonamides[CpIrCl2]2/AgSbF6Directing group-assisted C(sp²)-H activation; N2 as the sole byproduct. researchgate.net2-Aminobenzenesulfonamides researchgate.net
C-H Amination of Arenes2-Phenylpyridine[CpRhCl2]2/AgSbF6Chelation-assisted C(sp²)-H activation with alkyl azides. ibs.re.krresearchgate.netortho-Amino-2-phenylpyridine derivatives
Intramolecular C(sp³)-H Amination2,4,6-Triisopropylthis compoundMyoglobin (engineered variants)Biocatalytic nitrene insertion into benzylic C-H bonds; high stereoselectivity. nih.govBenzosultam nih.gov
Table 2: Examples of Carbon-Nitrogen Bond Construction using Sulfonyl Azides.

Derivatization of Biomolecules and Bioconjugation

The azide functional group is a cornerstone of bioconjugation chemistry due to its small size, stability in biological media, and unique reactivity in bioorthogonal reactions. This compound, while not directly used for labeling, is a precursor for introducing the azide moiety into molecules that are then used in bioconjugation, most notably through "click chemistry".

The most prominent application is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction occurs between an azide and a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), without the need for a cytotoxic copper catalyst. jcmarot.comnih.gov This bioorthogonality allows for the specific labeling and conjugation of biomolecules in their native environment, including within living cells. nih.gov Peptides and proteins can be functionalized with an azide group, for example, at the N-terminus, C-terminus, or on the side chain of an amino acid. encapsula.comnih.gov These azide-modified biomolecules can then be "clicked" onto another molecule or a surface functionalized with a strained alkyne, enabling applications in proteomics, drug delivery, and the creation of diagnostic tools. jcmarot.comnih.gov

The Staudinger ligation is another bioorthogonal reaction that utilizes azides. In this reaction, an azide reacts with a specifically engineered phosphine (B1218219) to form an amide bond. nih.gov This method provides a traceless way to link biomolecules together under mild, physiological conditions.

Bioconjugation MethodReactive PartnersKey FeaturesApplication Example
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Azide-modified biomolecule + Strained Alkyne (e.g., DBCO)Copper-free "click" reaction; Bioorthogonal; Fast reaction kinetics. jcmarot.comnih.govLabeling of azide-containing peptides with a DBCO-functionalized fluorescent dye. cpcscientific.com
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Azide-modified biomolecule + Terminal AlkyneHighly efficient and regioselective; Requires a Cu(I) catalyst. nih.govConjugation of peptides to DNA or PNA. oup.com
Staudinger LigationAzide-modified biomolecule + Engineered PhosphineForms a stable amide bond; Bioorthogonal and traceless. nih.govSite-specific modification of proteins. nih.gov
Table 3: Bioconjugation Strategies Involving the Azide Functionality.

Synthesis of Sulfonamides and Related Sulfur-Nitrogen Compounds

This compound is an effective reagent for the synthesis of sulfonamides, a class of compounds with significant pharmacological activity. A direct and efficient method involves the base-mediated coupling of benzenesulfonyl azides with amino acids.

For example, a one-pot reaction between various substituted benzenesulfonyl azides and proline, using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base, affords N-sulfonylated proline derivatives in good to excellent yields. acs.orgnih.gov This reaction proceeds under metal-free conditions and demonstrates high functional group tolerance. acs.org Benzenesulfonyl azides bearing both electron-donating (e.g., -CH₃, -OCH₃) and electron-withdrawing (e.g., -Cl, -CF₃) substituents on the aromatic ring are suitable for this transformation, providing the corresponding sulfonamides in yields ranging from 78% to 88%. acs.orgnih.gov The reaction mechanism involves the nucleophilic attack of the deprotonated amine of proline on the terminal nitrogen of the azide, followed by the elimination of dinitrogen.

This methodology provides a practical and environmentally friendly route to chiral, biologically relevant sulfonamides from readily available starting materials, avoiding the use of sulfonyl chlorides which are often employed in traditional sulfonamide synthesis. acs.orgcbijournal.com

This compound DerivativeAmine ReactantBase/SolventProductYield (%)
p-Toluenesulfonyl azideProlineDBU / DCE2-Chloroethyl tosylprolinate acs.orgnih.gov88 acs.org
4-(tert-Butyl)this compoundProlineDBU / DCE2-Chloroethyl ((4-(tert-butyl)phenyl)sulfonyl)prolinate acs.org86 acs.org
4-Methoxythis compoundProlineDBU / DCE2-Chloroethyl ((4-methoxyphenyl)sulfonyl)prolinate acs.org84 acs.org
4-Chlorothis compoundProlineDBU / DCE2-Chloroethyl ((4-chlorophenyl)sulfonyl)prolinate nih.gov83 nih.gov
4-(Trifluoromethyl)this compoundProlineDBU / DCE2-Chloroethyl ((4-(trifluoromethyl)phenyl)sulfonyl)prolinate80 nih.gov
4-Cyanothis compoundProlineDBU / DCE2-Chloroethyl ((4-cyanophenyl)sulfonyl)prolinate nih.gov78 nih.gov
Table 4: Synthesis of N-Sulfonylated Proline Derivatives from Benzenesulfonyl Azides. acs.orgnih.gov

Role in Strained Ring System Synthesis

This compound is a valuable reagent for the functionalization and synthesis of molecules containing strained rings. Its reaction with strained alkenes, such as those found in bicyclic systems, is a primary example of its utility in this area.

The addition of this compound to norbornadiene and other bicyclic olefins like dicyclopentadiene (B1670491) and bicyclo[2.2.2]-2-octene leads to the formation of aziridine-containing tricyclic compounds. acs.org The reaction with norbornadiene, a molecule with two strained double bonds, can lead to mono- or bis-adducts depending on the stoichiometry. The initial step is believed to be a [3+2] cycloaddition to form a triazoline, which is often unstable and readily loses a molecule of nitrogen to form the strained three-membered aziridine ring. researchgate.net

This reactivity allows for the stereoselective introduction of a nitrogen atom across a double bond within a rigid, strained framework. The resulting N-benzenesulfonyl aziridines are versatile intermediates themselves, as the strained ring can be opened by various nucleophiles to introduce new functional groups with defined stereochemistry. For example, the aziridine ring formed from the reaction with bicyclo[2.2.1]heptene can be opened by hydrogen halides or acetic acid to yield 7-benzenesulfonamido-bicyclo[2.2.1]heptane derivatives. researchgate.net

Strained AlkeneReaction ConditionsIntermediateFinal ProductKey Feature
Bicyclo[2.2.1]heptene (Norbornene)Inert solvent, room temp. researchgate.netTriazolineexo-N-Benzenesulfonyl aziridine researchgate.netStereoselective aziridination of a strained double bond.
Norbornadiene-TriazolineMono- or bis-aziridine adduct acs.orgFunctionalization of one or both double bonds.
Bicyclo[2.2.2]-2-octene-TriazolineN-Benzenesulfonyl aziridine adduct acs.orgAddition to a less strained bicyclic system.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide-TriazolineArylsulfonylaziridine derivative researchgate.netExo orientation of the aziridine ring. researchgate.net
Table 5: Reactions of this compound with Strained Ring Systems.

Advanced Spectroscopic and Analytical Techniques in Benzenesulfonyl Azide Research

Matrix Isolation Infrared Spectroscopy for Intermediate Characterization

Matrix isolation is a technique used to trap and study highly reactive species at cryogenic temperatures (typically a few Kelvin). nih.gov A sample of benzenesulfonyl azide (B81097) is co-deposited with a large excess of an inert gas, such as argon or neon, onto a cold window. This solid, inert matrix immobilizes the azide molecules, preventing intermolecular reactions and allowing for the spectroscopic characterization of intermediates generated by photolysis or pyrolysis.

When benzenesulfonyl azide isolated in a solid argon or neon matrix is subjected to UV laser photolysis (e.g., at 193 or 266 nm), it undergoes a stepwise decomposition. The primary step is the extrusion of N₂, which leads to the formation of the key intermediate, benzenesulfonyl nitrene (PhS(O)₂N), in its triplet ground state. acs.org This transient nitrene has been successfully characterized by its distinct infrared absorption bands. Subsequent irradiation with visible light (380-450 nm) induces a pseudo-Curtius rearrangement of the nitrene to form N-sulfonyl imine (PhNSO₂). acs.org Further irradiation can cause this product to fragment into phenylnitrene (PhN) and sulfur dioxide (SO₂). acs.org In contrast, flash vacuum pyrolysis at high temperatures (800 K) causes this compound to decompose directly into phenylnitrene and sulfur dioxide in the gas phase. acs.org

The combination of matrix isolation IR spectroscopy with isotopic labeling (e.g., using ¹⁵N) is crucial for confirming the vibrational assignments of the observed intermediates. acs.org

IntermediateGeneration MethodMatrixObserved IR Absorption Bands (cm⁻¹)Reference
Benzenesulfonyl nitrene (PhS(O)₂N)UV photolysis (193/266 nm)Neon (Ne)1348.9, 1168.2 acs.org
Benzenesulfonyl nitrene (PhS(O)₂N)UV photolysis (193/266 nm)Argon (Ar)1346.8, 1171.8 acs.org
N-sulfonyl imine (PhNSO₂)Visible light irradiation (380-450 nm) of PhS(O)₂NArgon (Ar)Not specified acs.org
Phenylnitrene (PhN)Flash Vacuum Pyrolysis (800 K) or prolonged photolysisGas Phase / Argon MatrixNot specified acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Tautomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation and mechanistic investigation in organic chemistry. While detailed studies on the tautomerism of this compound itself are not prominent in the literature, NMR plays a critical role in mechanistic studies of its reactions. ¹H and ¹³C NMR are routinely employed to characterize the final products of reactions involving benzenesulfonyl azides, providing essential evidence for proposed reaction pathways.

A more advanced application of NMR in studying the reaction mechanisms of this compound involves isotopic labeling. For instance, the use of γ-¹⁵N-labeled phenylsulfonyl azide has provided significant insight into free-radical azidation reactions. By treating benzenesulfonyl hydrazide with Na¹⁵NO₂, the terminal nitrogen of the azide group can be selectively labeled. When this labeled azide reacts with carbon-centered free radicals, the resulting alkyl azides are found to contain the ¹⁵N label exclusively at the carbon-nitrogen bond. This result unequivocally demonstrates that the reaction proceeds via the transfer of the terminal nitrogen atom of the sulfonyl azide, a crucial detail for understanding the reaction mechanism.

Although direct NMR studies of tautomeric equilibria in this compound are scarce, the technique remains indispensable for confirming the structures of reactants and products, which is the foundation of any mechanistic analysis.

Mass Spectrometry in Intermediate Detection

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In the context of this compound research, it is particularly valuable for studying fragmentation patterns, which provides insight into the structure of the molecule and the stability of potential intermediates. Electron impact (EI) mass spectrometry of substituted phenyl azides reveals characteristic fragmentation pathways.

The primary fragmentation step for aryl azides upon electron impact is the loss of a neutral nitrogen molecule (N₂), resulting in the formation of a nitrenium ion [M-28]⁺. This highly reactive intermediate can then undergo further reactions, such as ring expansion. For the parent phenyl azide, this rearrangement leads to the formation of an azepinium ion, which subsequently fragments by losing hydrogen cyanide (HCN) or acetylene (B1199291) (C₂H₂). The study of various substituted benzenesulfonyl azides has shown that the specific fragmentation pattern is influenced by the nature and position of the substituents on the phenyl ring. This technique provides a picture of the gas-phase ion chemistry and helps identify key, albeit transient, intermediates formed upon ionization.

ProcessDescriptionKey Fragment IonReference
Nitrogen ExtrusionInitial loss of a neutral N₂ molecule from the molecular ion.[M-N₂]⁺ or [M-28]⁺ (Nitrenium ion)
Ring ExpansionRearrangement of the initial nitrenium ion.Azepinium ion
HCN LossFragmentation of the rearranged ion.[M-N₂-HCN]⁺
C₂H₂ LossFragmentation of the rearranged ion.[M-N₂-C₂H₂]⁺

Computational Spectroscopy for Experimental Validation

Computational spectroscopy has become an indispensable tool in modern chemical research, providing a theoretical framework to support and interpret experimental findings. In the study of this compound, quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used in close concert with experimental spectroscopy to validate the identity of transient intermediates and to elucidate reaction mechanisms. acs.org

For example, in matrix isolation IR spectroscopy studies, the experimentally observed vibrational frequencies of trapped intermediates are compared with theoretically predicted spectra. acs.org Calculations using methods like B3LYP/6-311++G(3df,3pd) can predict the IR spectra of proposed species such as the benzenesulfonyl nitrene (PhS(O)₂N) and its rearrangement product (PhNSO₂). A close match between the calculated and experimental frequencies provides strong evidence for the identification of these short-lived species. acs.org

Furthermore, computational methods are employed to explore the potential energy surfaces of reactions involving this compound. For instance, DFT calculations have been used to investigate the mechanism of the reaction between benzenesulfonyl azides and oxabicyclic alkenes. These calculations can determine the activation barriers for different possible pathways, such as a [3+2] cycloaddition versus a nitrene addition. By comparing the calculated energy barriers, researchers can predict which pathway is more favorable, and these predictions can then be compared with experimental product distributions to validate the proposed mechanism. This synergy between computation and experiment is crucial for building a detailed and accurate understanding of the reactivity of this compound.

Future Perspectives and Emerging Research Avenues

Novel Reaction Pathways and Reactivity Modes Exploration

Recent research has focused on uncovering novel reaction pathways and reactivity modes for benzenesulfonyl azide (B81097), moving beyond its traditional role as a nitrene precursor or a diazo-transfer reagent.

One area of exploration involves the dual copper and visible-light-catalyzed S(O)₂–N coupling of phenylsulfinic acid derivatives and aryl azides. This method facilitates the synthesis of sulfonamide compounds under redox-neutral conditions. The reaction proceeds through a mechanism distinct from traditional nitrogen nucleophilic substitution, utilizing visible light to induce the formation of a triplet nitrene from the azide, which then couples with a sulfonyl radical generated in situ. nih.gov This approach provides a green and economical route to structurally diverse benzenesulfinamides.

Another novel pathway is the base-mediated, metal-free coupling of benzenesulfonyl azides with proline. In this one-pot tandem reaction, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is used to complete both N-sulfonylation and carboxylic acid esterification. acs.orgnih.gov Interestingly, 1,2-dichloroethane (B1671644) (DCE) serves as both the solvent and a reactant in the esterification step. acs.orgnih.gov This reaction avoids the use of transition metals and demonstrates a high tolerance for various functional groups. nih.gov A proposed mechanism suggests that DBU deprotonates proline, which then reacts with benzenesulfonyl azide to form a 4-methylbenzenesulfonic pyrrolidine-2-carboxylic anhydride (B1165640) intermediate. acs.org Subsequent intermolecular ester exchange and esterification with DCE yield the final product. acs.org

Computational studies, such as Density Functional Theory (DFT) calculations, are also shedding light on the mechanistic intricacies of this compound reactions. For instance, a DFT study on the reaction of this compound with oxabicyclic alkenes revealed that the reaction preferably proceeds via an initial [3+2] cycloaddition to form a triazoline intermediate, followed by dinitrogen cleavage, rather than an initial cleavage of the azide to form a nitrene. beilstein-archives.org Such computational insights are crucial for predicting and rationalizing reactivity trends and guiding experimental design.

The scope of this compound derivatives in these novel reactions has been investigated, showing that both electron-donating and electron-withdrawing substituents on the benzene (B151609) ring are generally well-tolerated, providing access to a wide range of substituted products in moderate to good yields. acs.org

Catalyst Development for Enhanced Selectivity and Sustainability

A significant thrust in this compound chemistry is the development of more selective, efficient, and sustainable catalytic systems.

As mentioned, a dual catalytic system employing copper and visible light has been developed for S(O)₂–N coupling reactions. nih.gov This system operates under mild, redox-neutral conditions, representing a greener alternative to traditional methods that may require harsh reagents or conditions. The use of visible light as a renewable energy source further enhances the sustainability of this approach.

In a different vein, the use of strong organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst in the coupling of benzenesulfonyl azides with proline showcases a move towards metal-free catalysis. acs.orgnih.gov This is advantageous as it avoids the cost, toxicity, and potential for product contamination associated with transition metal catalysts. nih.gov

The development of polymer-supported this compound is another key advancement in promoting sustainability and safety. organic-chemistry.orgacs.org By immobilizing the azide on a polystyrene support, its explosive hazards are significantly reduced, making it a safer alternative for laboratory use. organic-chemistry.orgacs.org Furthermore, the solid-supported nature of the reagent simplifies product purification, as the sulfonamide byproduct can be easily removed by filtration. researchgate.net This approach aligns with the principles of green chemistry by minimizing waste and simplifying work-up procedures. Research into high-load, soluble oligomeric benzenesulfonyl azides also aims to improve the efficiency and applicability of these safer reagents. researchgate.net

The following table summarizes the yields of various 2-chloroethyl (phenylsulfonyl)prolinate derivatives synthesized using a base-mediated, metal-free approach, highlighting the tolerance of the reaction to different substituents on the this compound.

EntrySubstituent on Benzene RingProductYield (%)Reference
14-CH₃2-Chloroethyl tosylprolinate88 acs.org
24-C(CH₃)₃2-Chloroethyl ((4-(tert-butyl)phenyl)sulfonyl)prolinate85 acs.org
34-OCH₃2-Chloroethyl ((4-methoxyphenyl)sulfonyl)prolinate84 acs.orgnih.gov
44-F2-Chloroethyl ((4-fluorophenyl)sulfonyl)prolinate82 acs.org
54-Cl2-Chloroethyl ((4-chlorophenyl)sulfonyl)prolinate83 acs.org
64-Br2-Chloroethyl ((4-bromophenyl)sulfonyl)prolinate80 acs.org
74-CF₃2-Chloroethyl ((4-(trifluoromethyl)phenyl)sulfonyl)prolinate78 acs.org
83-CH₃2-Chloroethyl (m-tolylsulfonyl)prolinate81 acs.org

Integration with Flow Chemistry and Other Advanced Methodologies

The integration of this compound chemistry with advanced methodologies like continuous flow processing is a rapidly emerging area of research, driven by the need for safer, more efficient, and scalable synthetic processes.

The inherent hazards associated with the accumulation of neat sulfonyl azides make their use in batch processes problematic, especially on a larger scale. researchgate.net Flow chemistry offers a solution by generating and consuming the reactive azide in a continuous stream, thereby minimizing the amount of hazardous material present at any given time. researchgate.netacs.org For instance, tosyl azide, a close analogue of this compound, has been successfully generated in flow using a packed-bed reactor containing an azide resin. acs.org The resulting solution of tosyl azide can then be directly telescoped into subsequent reactions, such as diazo-transfer processes, without the need for isolation. acs.org This approach not only enhances safety but also improves efficiency and allows for the automation of multi-step sequences.

The use of polymer-supported this compound also represents an advanced methodological approach to handling this reagent. organic-chemistry.org This technique simplifies the purification process and improves the safety profile of diazo-transfer reactions. organic-chemistry.orgacs.org The solid-phase nature of the reagent allows for its easy removal from the reaction mixture, facilitating the isolation of the desired product. researchgate.net

These advanced methodologies are not only beneficial for improving safety and efficiency but also for enabling reactions that may be difficult or hazardous to perform under standard batch conditions. The precise control over reaction parameters such as temperature, pressure, and reaction time afforded by flow reactors can lead to improved yields and selectivities.

Exploration in Advanced Materials Science Applications

While the primary application of this compound has been in synthetic organic chemistry, its potential in advanced materials science is an area of growing interest. The ability of azides to participate in "click" chemistry reactions, such as the azide-alkyne cycloaddition, and to generate reactive nitrene species makes them valuable tools for polymer modification and the synthesis of functional materials.

The use of polystyrene-supported this compound is a prime example of its intersection with materials science. organic-chemistry.orgacs.org In this context, the polymer acts as a solid support that imparts greater safety and ease of handling to the reactive azide. organic-chemistry.org This concept can be extended to the functionalization of other polymers and surfaces. By incorporating this compound functionalities onto material surfaces, it is possible to create platforms for the subsequent attachment of various molecules through nitrene insertion or cycloaddition reactions.

For example, the thermal or photochemical decomposition of a surface-bound this compound could be used to generate a nitrene that can then react with C-H bonds on an adjacent polymer chain, leading to cross-linking and modification of the material's properties. This could have applications in areas such as polymer coatings, adhesives, and the fabrication of microelectronic devices.

Furthermore, the diazo-transfer capabilities of this compound can be harnessed to introduce diazo functionalities into polymers. These diazo-containing polymers can then serve as precursors for the generation of carbenes, which can participate in a variety of subsequent transformations to create novel materials with tailored electronic, optical, or mechanical properties.

While still a nascent field, the exploration of this compound and its derivatives in materials science holds considerable promise for the development of new functional polymers and advanced materials.

Q & A

Basic: What are the standard synthetic routes for preparing benzenesulfonyl azide derivatives?

This compound is typically synthesized via nucleophilic substitution of benzenesulfonyl chloride with sodium azide (NaN₃) in anhydrous solvents like acetone or dichloromethane. For example, describes a related method where sulfonyl chloride reacts with an amine under basic conditions. While this study focuses on sulfonamides, the azide analog can be prepared similarly by substituting the amine with NaN₃. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side reactions, such as hydrolysis of the sulfonyl chloride intermediate .

Basic: What are the primary reactions involving this compound in organic synthesis?

This compound is widely used in:

  • Diazo-transfer reactions : Transferring the diazo group to amines or active methylene compounds, enabling the synthesis of α-diazo carbonyl derivatives ().
  • Cycloadditions : Participating in Huisgen 1,3-dipolar cycloadditions with alkynes to form triazoles, as seen in copper-catalyzed click chemistry (e.g., CuSO₄/sodium ascorbate systems) .
  • Staudinger reactions : Generating iminophosphoranes with triphenylphosphine.

Advanced: How do substituents on the this compound scaffold influence diastereoselectivity in cycloaddition reactions?

Substituent position and electronic effects significantly impact product selectivity. and demonstrate:

  • Para-substituents (e.g., electron-donating groups) favor endo cycloadducts due to transition-state stabilization (endo/exo ratio ≈ 67:33 experimentally, corroborated by DFT calculations).
  • Ortho/meta-substituents disrupt conjugation, leading to exo dominance. For instance, bulky groups at the ortho position sterically hinder endo pathways .

Advanced: How can recyclable catalysts improve the sustainability of diazo-transfer reactions using this compound?

reports a magnetic Co/C hybrid catalyst for diazo-transfer reactions. Key advantages:

  • Magnetic decantation enables catalyst recovery, reducing waste.
  • High yields : 90% overall yield for dihydrofuran and α-haloenone synthesis.
  • One-pot cascades : Sequential reactions (e.g., Rh₂(OAc)₄-catalyzed transformations) without intermediate purification .

Advanced: What role does this compound play in iridium-catalyzed C–H amidation?

In , this compound acts as an amidating agent in Ir-catalyzed ortho-C–H functionalization of benzoic acids. Key features:

  • Broad substrate tolerance : Electron-withdrawing (F, Cl, NO₂) and donating groups are compatible.
  • High efficiency : Yields >90% for products like 3bb under mild conditions.
  • Mechanistic insight : The azide serves as a nitrene precursor, enabling C–N bond formation via metallonitrene intermediates .

Advanced: How do computational studies predict the regioselectivity of this compound reactions?

DFT calculations () correlate substituent effects with transition-state energies. For example:

  • Endo preference with para-substituents aligns with lower activation barriers (ΔG‡ ≈ 2.3 kcal/mol difference).
  • Boltzmann distribution predicts experimental endo/exo ratios (62:38 calculated vs. 67:33 observed), validating computational models .

Advanced: What biomedical applications utilize this compound derivatives?

highlights its use in light-responsive drug carriers :

  • Amphiphilic block copolymers with this compound groups enable controlled drug release via visible-light irradiation.
  • Image-guided delivery : Azide moieties facilitate bioorthogonal tagging for real-time tracking in biological systems .

Basic: What analytical techniques are critical for characterizing this compound derivatives?

  • NMR spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., azide resonance at ~120 ppm in ¹⁵N NMR).
  • Chromatography : HPLC or GC-MS monitors reaction progress and purity.
  • X-ray crystallography : Resolves stereochemistry in cycloadducts ().

Advanced: How can reaction conditions be optimized for this compound-mediated transformations?

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance azide reactivity in dipolar cycloadditions.
  • Catalyst loading : shows 0.2 mmol CuSO₄·5H₂O achieves >95% conversion in click reactions.
  • Temperature control : Low temperatures (−20°C) suppress azide decomposition in diazo-transfer reactions .

Advanced: What mechanistic insights explain the reactivity of this compound in transition-metal catalysis?

  • Nitrene transfer : Metal complexes (e.g., Rh, Ir) activate the azide to generate nitrenes, which insert into C–H bonds or form metallocycles.
  • Electrophilicity modulation : Electron-withdrawing sulfonyl groups enhance azide electrophilicity, facilitating nucleophilic attacks ( ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.